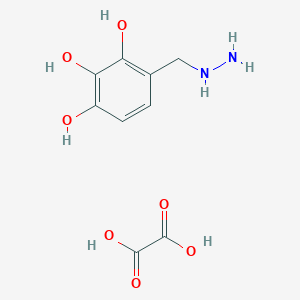
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is a biochemical compound with the molecular formula C7H10N2O3•C2H2O4 and a molecular weight of 260.2 . This compound is primarily used in proteomics research and is known for its solid physical state and high melting point of over 160°C . It is stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybenzylhydrazine-15N2 Oxalic Acid Salt: A stable isotope-labeled version of the compound.
Benserazide: A related compound used in the treatment of Parkinson’s disease.
Uniqueness
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is unique due to its specific structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. Its high melting point and stability make it suitable for various research applications .
Biological Activity
2,3,4-Trihydroxybenzylhydrazine oxalic acid salt is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and virology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₁₂N₂O₇
- Molecular Weight : 262.19 g/mol
- CAS Number : 21-Acetoxy-6β,11β-dihydroxy
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in critical cellular processes.
Target Enzymes
- Cyclin Dependent Kinases (CDKs) :
-
Viral Proteases :
- Displays broad-spectrum inhibition against SARS-CoV and MERS-CoV main proteases (Mpro), disrupting viral replication processes.
- Ki values for inhibition are reported as 467.11 nM for SARS-CoV and 284.86 nM for MERS-CoV.
The compound's biochemical properties enhance its therapeutic potential:
- Antioxidant Activity : Exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress within cells.
- Apoptosis Induction : Promotes apoptosis in cancer cells, further supporting its role as an anticancer agent.
In Vitro Studies
A study demonstrated that the compound effectively inhibits the proliferation of various human cancer cell lines:
- HepG-2 (liver cancer)
- K562 (leukemia)
- HeLa (cervical cancer)
- Du145 (prostate cancer)
These findings indicate moderate anticancer activity across multiple cancer types .
Animal Model Studies
In animal models, the compound showed varied effects based on dosage:
- Lower doses effectively inhibited viral replication without significant toxicity.
- Long-term studies indicated sustained inhibitory effects on viral proteases over weeks in vitro.
Safety and Toxicological Information
According to safety data sheets:
- The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) under EU regulations.
- Specific target organ toxicity may occur with single exposure (Category 3), indicating the need for caution during handling .
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H12N2O7 |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6) |
InChI Key |
UXROYWXIBUNFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















